molecular formula C14H30O2Si B14309649 2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one CAS No. 110966-11-5

2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one

Cat. No.: B14309649
CAS No.: 110966-11-5
M. Wt: 258.47 g/mol
InChI Key: NUUCCNZXMMDIJO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one is an organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved using trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction conditions often involve the use of anhydrous solvents and a base to facilitate the formation of the trimethylsilyl ether.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems may enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one exerts its effects involves the interaction of the trimethylsilyl group with other molecules. The large molecular volume and chemical inertness of the trimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions to occur. This can be particularly useful in multi-step synthesis processes where specific functional groups need to be protected .

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane: A compound with a similar trimethylsilyl group but different overall structure.

    Trimethylsilyl chloride: A common trimethylsilylating agent used in the synthesis of trimethylsilyl ethers.

    Bis(trimethylsilyl)acetamide: Another trimethylsilylating agent with similar properties.

Uniqueness

2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one is unique due to its specific structure, which combines the trimethylsilyl group with a nonan-5-one backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.

Properties

CAS No.

110966-11-5

Molecular Formula

C14H30O2Si

Molecular Weight

258.47 g/mol

IUPAC Name

2,3-dimethyl-2-trimethylsilyloxynonan-5-one

InChI

InChI=1S/C14H30O2Si/c1-8-9-10-13(15)11-12(2)14(3,4)16-17(5,6)7/h12H,8-11H2,1-7H3

InChI Key

NUUCCNZXMMDIJO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(C)C(C)(C)O[Si](C)(C)C

Origin of Product

United States

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